tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate

Übersicht

Beschreibung

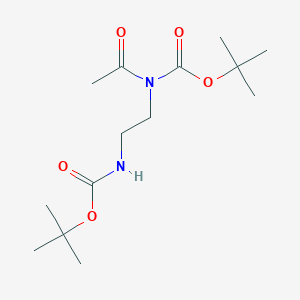

“tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” is a chemical compound that belongs to the class of carbamates . It is also known as N-Acetyl-N,N’-bis(Boc)-ethylenediamine . The Boc group in the compound is a protecting group used in organic synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of “tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” is C14H26N2O5 . The Boc group in the compound is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” is 302.37 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

1. Chemoselective Transformation of Amino Protecting Groups

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate, as a silyl carbamate, is used in the chemoselective transformation of amino protecting groups. Sakaitani and Ohfune (1990) describe how this compound, synthesized from N-tert-butoxycarbonyl (Boc), reacts with electrophiles to yield N-ester type compounds efficiently (Sakaitani & Ohfune, 1990).

2. Synthesis of Specific Carbamates

Li et al. (2015) report the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its advantages in terms of simplicity, cost, and yield over other methods (Li et al., 2015).

3. Palladium-Catalyzed Amidation

Bhagwanth et al. (2009) explore the use of tert-butyl carbamate in the palladium-catalyzed synthesis of N-Boc-protected anilines, highlighting the importance of room temperature conditions and sodium tert-butoxide for successful reactions (Bhagwanth et al., 2009).

4. As N-(Boc) Nitrone Equivalents

Guinchard et al. (2005) describe tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, useful as building blocks in organic synthesis (Guinchard et al., 2005).

5. Applications in Amide N-C Cross-Coupling

Szostak et al. (2016) highlight the role of N-acyl-tert-butyl-carbamates (Boc) in enabling amide bond N-C cross-coupling reactions, crucial for the design of new amide cross-coupling reactions (Szostak et al., 2016).

6. Synthesis of Key Intermediates in Natural Products

Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate in natural products with cytotoxic activity against human carcinoma cell lines, highlighting its biomedical significance (Tang et al., 2014).

7. Structural Mimics for Enzyme Active Sites

Ibrahim et al. (2014) explored tert-butyl N-(2-mercaptoethyl)carbamate complexes as structural mimics for the active sites of thiolate-alkylating enzymes, providing insights into enzyme functionality (Ibrahim et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in the synthesis of a variety of bioactive molecules, suggesting that they may interact with a wide range of biological targets .

Mode of Action

Without specific information, it’s difficult to say exactly how “tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” interacts with its targets. The carbamate group is a common feature in many bioactive molecules and is known to form reversible covalent bonds with amino acid residues in proteins, which could potentially alter the protein’s function .

Biochemical Pathways

Again, without specific information, it’s hard to say exactly which biochemical pathways “tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” affects. Molecules with similar structures are often involved in the synthesis of peptides and oligonucleotides, suggesting that they may play a role in protein synthesis and gene expression .

Pharmacokinetics

The compound’s molecular weight (30237) suggests that it could potentially be absorbed and distributed in the body . The presence of the carbamate group could also influence its metabolism and excretion .

Result of Action

Based on its structure, it could potentially interact with a variety of proteins and nucleic acids, leading to a wide range of possible effects .

Action Environment

The action of “tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” could potentially be influenced by a variety of environmental factors. For example, the stability of the compound could be affected by temperature and pH . Additionally, the presence of other molecules could influence its efficacy by competing for the same targets .

Eigenschaften

IUPAC Name |

tert-butyl N-acetyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-10(17)16(12(19)21-14(5,6)7)9-8-15-11(18)20-13(2,3)4/h8-9H2,1-7H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJKENXUKRKDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)

![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)

![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)

![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)